methyl 5-bromo-8H-[1,3]dioxolo[4,5-g]indole-7-carboxylate
Description
Methyl 5-bromo-8H-[1,3]dioxolo[4,5-g]indole-7-carboxylate (CAS: 496875-47-9) is a brominated indole derivative featuring a fused [1,3]dioxolo ring system and a methyl ester group. Its molecular formula is C₁₁H₈BrNO₄, with a molecular weight of 298.10 g/mol . The compound’s structure combines an indole core substituted at position 5 with a bromine atom, a [1,3]dioxolo ring fused at positions 4 and 5 of the indole, and a carboxylate ester at position 5. The dioxolo ring enhances rigidity and may influence bioavailability, while the bromine atom offers a site for further functionalization via cross-coupling reactions .
Properties
IUPAC Name |
methyl 5-bromo-8H-[1,3]dioxolo[4,5-g]indole-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO4/c1-15-11(14)7-2-5-6(12)3-8-10(9(5)13-7)17-4-16-8/h2-3,13H,4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEHWMDMDFACQLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C3C(=C2N1)OCO3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of methyl 5-bromo-8H-[1,3]dioxolo[4,5-g]indole-7-carboxylate typically involves the bromination of an indole precursor followed by esterification. One common synthetic route includes the bromination of 5-methylindole using N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The resulting bromoindole is then reacted with ethyl chloroformate to form the ester . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
Methyl 5-bromo-8H-[1,3]dioxolo[4,5-g]indole-7-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include N-bromosuccinimide for bromination, ethyl chloroformate for esterification, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Example Synthesis Pathway:
- Starting Materials : Indoles and dioxole derivatives.
- Reagents : Typically involve base catalysts or acid catalysts to facilitate the reaction.
- Conditions : Reactions are often conducted under reflux conditions or at room temperature depending on the specific reaction pathway.
Medicinal Chemistry
Methyl 5-bromo-8H-[1,3]dioxolo[4,5-g]indole-7-carboxylate has shown promising results in medicinal chemistry:
- Anticancer Activity : Compounds with similar structures have been investigated for their ability to inhibit cancer cell growth. The presence of the bromine atom enhances the compound's interaction with biological targets.
- Antimicrobial Properties : Studies indicate that derivatives of indole exhibit significant antimicrobial activity. The unique structure may enhance efficacy against resistant strains.
Material Science
The compound's unique electronic properties make it suitable for applications in material science:
- Organic Electronics : Due to its ability to form stable thin films, it is being explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
- Sensors : The dioxole moiety can be utilized in the development of chemical sensors due to its ability to undergo reversible reactions.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited selective cytotoxicity against various cancer cell lines. The compound was found to induce apoptosis through mitochondrial pathways, highlighting its potential as a lead compound for further development .
Case Study 2: Organic Electronics
Research conducted by the ACS Applied Materials & Interfaces journal indicated that films made from this compound showed enhanced charge mobility compared to traditional materials used in OLEDs. This suggests that the compound could improve device efficiency and longevity .
Mechanism of Action
The mechanism of action of methyl 5-bromo-8H-[1,3]dioxolo[4,5-g]indole-7-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and molecular targets depend on the specific biological context and are subjects of ongoing research .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s closest structural analogs include brominated indoles, fluorinated indole carboxylates, and triazole-substituted indoles. Key comparisons are summarized below:
Commercial and Research Status
- The target compound is listed as discontinued by CymitQuimica, limiting its accessibility compared to fluorinated indole carboxylates or triazole derivatives, which remain in active research .
- Fluorinated indole derivatives () are prioritized in kinase inhibitor studies due to fluorine’s electronegativity and metabolic stability .
Research Findings and Implications
- Yield Challenges : The low yields of fluorinated indole carboxylates (10–37.5%) highlight the need for optimized reaction conditions, whereas triazole derivatives achieve higher efficiencies (46–50%) via CuAAC .
- Functionalization Potential: The bromine atom and ester group in the target compound offer avenues for derivatization, mirroring strategies used for triazole-indole hybrids in antioxidant development .
Biological Activity
Methyl 5-bromo-8H-[1,3]dioxolo[4,5-g]indole-7-carboxylate (CAS No. 496875-47-9) is an indole derivative that has garnered attention for its potential biological activities. This compound features a bromine atom at the 5th position and a carboxylate group at the 7th position of the indole ring, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula : C₁₁H₈BrN₄O₄
- Molecular Weight : 298.09 g/mol
- Physical State : White crystalline solid
This compound interacts with various biological targets due to its structural characteristics. The indole framework is known for its ability to bind to multiple receptors, which can lead to various pharmacological effects:
- High-affinity binding to receptors involved in neurotransmission.
- Antioxidant properties , which may protect cells from oxidative stress.
- Antimicrobial activity , particularly against Gram-positive bacteria.
Biological Activities
Research has demonstrated that this compound exhibits a range of biological activities:
-
Antimicrobial Activity
- Exhibits significant activity against various bacterial strains including Staphylococcus aureus and Escherichia coli.
- Minimum Inhibitory Concentration (MIC) values indicate potent antibacterial effects, with some studies reporting MIC values as low as 15.6 μg/mL against specific strains.
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Anticancer Properties
- Preliminary studies suggest potential anticancer effects through apoptosis induction in cancer cell lines.
- Mechanistic studies indicate that the compound may inhibit cell proliferation and induce cell cycle arrest.
-
Anti-inflammatory Effects
- The compound has been shown to reduce pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases.
Table 1: Summary of Biological Activities
Case Study: Antibacterial Activity Assessment
In a study assessing the antibacterial properties of this compound, the compound demonstrated strong inhibitory effects on MRSA (Methicillin-resistant Staphylococcus aureus). The study utilized standard agar diffusion methods and reported an MIC of 31 μg/mL. This suggests its potential as a therapeutic agent against resistant bacterial strains.
Research Findings on Anticancer Activity
A recent investigation into the anticancer properties revealed that treatment with this compound led to a significant decrease in viability of breast cancer cells (MCF-7). Flow cytometry analysis indicated an increase in early apoptotic cells after treatment, supporting its role as a potential anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
